5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
“5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride” is likely a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . The “5-(chloromethyl)-2-methyl” part suggests that there are chloromethyl and methyl groups attached to the benzodiazole core .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as chloromethylation . Chloromethylation typically involves the reaction of a compound with chloromethane in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzodiazole core with a chloromethyl group attached at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a common leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like “5-Chloro-2-(chloromethyl)pyrimidine hydrochloride” have a molecular weight of 199.47 g/mol and are solid at room temperature .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic compounds containing the benzimidazole moiety, such as 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride, have been extensively studied for their potential applications in medicinal chemistry. For instance, benzimidazole derivatives have been synthesized and evaluated for their fungicidal activities, with some showing better efficacy than commercially used fungicides (Mishra et al., 1993). Moreover, the synthesis of new benzimidazole derivatives as selective and orally active 5-HT3 receptor antagonists highlights the relevance of these compounds in drug discovery, providing insights into their potential therapeutic uses (Pascual et al., 2003).
Corrosion Inhibition
The use of benzotriazole and benzothiazole derivatives, including those related to this compound, in corrosion inhibition has been well-documented. These compounds form protective films on metal surfaces, significantly inhibiting corrosion in various environments. For example, the inhibition mechanisms of benzotriazole and its derivatives for copper corrosion in sulfate solutions have been studied, showing that these compounds can effectively prevent corrosion at high pH values and noble potential (Aramaki et al., 1991).
Environmental Chemistry
In environmental chemistry, the transformation and biotransformation of benzotriazoles and benzothiazoles, which are related to this compound, have been investigated. These studies aim to understand the fate of these compounds in the environment, including their degradation pathways and the formation of transformation products. For instance, the biotransformation of benzotriazoles in activated sludge has been explored, identifying major transformation products and suggesting pathways including oxidation and hydroxylation (Huntscha et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
6-(chloromethyl)-2-methyl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWVFDNIFOAPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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